molecular formula C13H21NO2 B1403505 tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate CAS No. 1260672-17-0

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

Cat. No.: B1403505
CAS No.: 1260672-17-0
M. Wt: 223.31 g/mol
InChI Key: VLUVPDOYZOOUBD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a prop-2-yn-1-yl group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules.

Biology

In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. It can be used to create analogs of natural products or pharmaceuticals with improved properties .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a precursor in the synthesis of drugs targeting specific biological pathways or diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials with unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate
  • tert-Butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-prop-2-ynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-7-11-8-6-9-14(10-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUVPDOYZOOUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150436
Record name 1-Piperidinecarboxylic acid, 3-(2-propyn-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-17-0
Record name 1-Piperidinecarboxylic acid, 3-(2-propyn-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260672-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(2-propyn-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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